molecular formula C14H14N4O3S B2857649 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 223485-55-0

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B2857649
CAS No.: 223485-55-0
M. Wt: 318.35
InChI Key: NDPUPKIRSGSWIX-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a sulfanyl-acetamide derivative featuring a 4,6-dimethylpyrimidine core linked to an acetamide group substituted at the ortho position of a nitrobenzene ring. This compound belongs to a class of molecules studied for diverse biological activities, including enzyme inhibition and antiviral properties. Its structure combines a pyrimidine ring (with methyl groups at positions 4 and 6) and a nitro-substituted phenyl group, which influence electronic properties, solubility, and molecular interactions .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9-7-10(2)16-14(15-9)22-8-13(19)17-11-5-3-4-6-12(11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPUPKIRSGSWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine-2-thiol and 2-nitroaniline as the primary starting materials.

    Reaction Conditions: The thiol group of 4,6-dimethylpyrimidine-2-thiol is reacted with chloroacetyl chloride to form 2-chloro-N-(4,6-dimethylpyrimidin-2-ylthio)acetamide. This intermediate is then reacted with 2-nitroaniline under basic conditions to yield the final product.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and efficiency.

Chemical Reactions Analysis

Reaction Scheme

  • Base-Mediated Thiol Activation
    A solution of 4,6-dimethylpyrimidine-2-thiol reacts with potassium hydroxide in ethanol under reflux to generate the thiolate ion .

  • Nucleophilic Substitution
    The thiolate ion displaces the chloride in 2-chloro-N-(2-nitrophenyl)acetamide , forming the sulfanyl bridge .

    General Equation :

    C6H5N2S+ClCH2CONHC6H4NO2KOH EtOH refluxTarget Compound+KCl\text{C}_6\text{H}_5\text{N}_2\text{S}+\text{ClCH}_2\text{CONHC}_6\text{H}_4\text{NO}_2\xrightarrow{\text{KOH EtOH reflux}}\text{Target Compound}+\text{KCl}
  • Purification
    The crude product is precipitated using cold water and recrystallized from ethyl acetate or ethanol .

Nitro Group Reduction

The 2-nitrophenyl moiety can undergo catalytic hydrogenation or electrochemical reduction to form the corresponding amine .

  • Electrochemical Behavior :
    Cyclic voltammetry of nitroaryl derivatives shows reduction peaks at potentials between −500 mV and −1,400 mV (vs. Ag/AgCl), corresponding to nitro → hydroxylamine → amine transitions .

Table 2: Reduction Pathways

SubstrateReduction Potential (mV)ProductReference
3-Nitrophenyl analog−500 (Nitro reduction)Hydroxylamine intermediate
Metronidazole (reference)−1,400 (Diazole moiety)-

Sulfanyl Bridge Reactivity

The sulfanyl (–S–) linker participates in:

  • Oxidation : Forms sulfoxide or sulfone derivatives under oxidative conditions (e.g., H2_2O2_2/acetic acid) .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Fe(III)) .

Intramolecular Interactions and Stability

The compound adopts a folded conformation stabilized by:

  • N–H⋯N Hydrogen Bonds : Between the pyrimidine NH2_2 and acetamide carbonyl groups .

  • C–H⋯O Short Contacts : Involving the nitro group and adjacent aromatic protons .

Table 3: Structural Parameters (Crystal Data)

ParameterValueReference
Pyrimidine-Benzenoid Dihedral Angle56.18–67.84°
Intramolecular H-Bond Length (N–H⋯N)2.12–2.25 Å
Crystal SystemOrthorhombic

Degradation and Stability Studies

  • Hydrolytic Stability : The acetamide bond is resistant to hydrolysis under neutral conditions but cleaves in acidic/basic media .

  • Thermal Decomposition : Onset at ~200°C (TGA data from analogs) .

Limitations and Research Gaps

  • No direct kinetic or mechanistic studies on the title compound were identified; data are extrapolated from analogs.

  • Biological activity assessments (e.g., antimicrobial, anticancer) are absent in the reviewed literature.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction : Nitro groups can be reduced to amines using agents like lithium aluminum hydride.
  • Substitution Reactions : The acetamide group can participate in nucleophilic substitutions under basic conditions.

Biology

The biological applications of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide are particularly promising:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation and neurodegenerative diseases.
  • Antitumor Activity : Preliminary research shows significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacology : The compound's interaction with molecular targets within cells may lead to therapeutic effects in neurological disorders.

Anticancer Research

In a study examining the anticancer properties of related compounds, derivatives of this compound exhibited substantial cytotoxicity against human cancer cell lines. These findings highlight the compound's potential as a candidate for further investigation in cancer therapies.

Anticonvulsant Studies

Research has shown that certain derivatives of related acetamides exhibit pronounced anticonvulsant activities. For instance, modifications at specific sites on the molecule enhanced its efficacy in animal models of seizures, suggesting a pathway for developing new anticonvulsant drugs based on this compound .

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the nitrophenyl group may participate in electron transfer processes, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrimidine and Aromatic Rings

The target compound’s structural analogues differ in substituent positions, heterocyclic moieties, and appended functional groups. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound :
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- 4,6-Dimethylpyrimidine
- Ortho-nitro phenyl group
Potential enzyme inhibition (inferred from structural analogues)
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide - Para-nitro phenyl
- Thienylmethyl group
Not explicitly reported; structural similarity suggests possible kinase or protease modulation
SirReal2 :
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
- Naphthalenylmethyl-thiazole group SIRT2 inhibitor (epigenetic regulation)
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide - 3-Cyano-pyridine core
- Methyl and para-nitro substituents
Unspecified; cyano group may enhance binding affinity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide - 4,6-Diaminopyrimidine
- Chlorophenyl group
Antiviral activity (Dengue protease inhibition)
2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide - Hydroxy-propylpyrimidine
- Ortho-nitro phenyl
Unknown; hydroxy group may improve solubility

Impact of Substituent Position and Electronic Effects

  • Nitro Group Position: The ortho-nitro substituent in the target compound may induce steric hindrance and alter electronic effects compared to para-nitro analogues (e.g., ).
  • Pyrimidine Modifications: 4,6-Dimethylpyrimidine: Enhances lipophilicity and steric bulk, favoring membrane permeability . 4,6-Diaminopyrimidine: Introduces hydrogen-bonding capability, critical for binding to viral proteases (e.g., Dengue NS2B/NS3) . Hydroxy or Cyano Groups: Hydroxy substituents () improve solubility, while cyano groups () may strengthen hydrophobic or dipole interactions.

Biological Activity

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with a sulfanyl group and an acetamide moiety linked to a nitrophenyl group. Its unique structure suggests various mechanisms of action that may contribute to its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus preventing substrate interaction and catalysis.
  • Antioxidant Activity : The presence of the nitrophenyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of target enzymes
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various acetamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis via the mitochondrial pathway, leading to increased interest in its role as an anticancer agent.
  • Neuroprotective Effects : Research on related compounds indicated potential neuroprotective properties against oxidative stress-induced neuroinflammation, which could be further explored for treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Preparation of the Pyrimidine Derivative : Starting from 4,6-dimethylpyrimidine-2-thiol.
  • Formation of the Acetamide Linkage : Reaction with 2-nitrophenylacetyl chloride under controlled conditions.

Table 2: Synthetic Routes

StepReagents/ConditionsYield (%)
Pyrimidine Synthesis4,6-Dimethylpyrimidine-2-thiol + base85%
Acetamide Formation2-Nitrophenylacetyl chloride + pyrimidine thiol75%

Q & A

Q. What are the recommended synthetic routes for 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(2-nitrophenyl)acetamide. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of reactants in refluxing ethanol (40–60°C) for 4–6 hours .
  • Solvent selection : Ethanol or chloroform-acetone mixtures yield higher purity (>95%) due to favorable solubility and reduced by-product formation .
  • Purification : Recrystallization from chloroform-acetone (1:5 v/v) produces single crystals suitable for X-ray diffraction .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the sulfanyl linkage and acetamide moiety. For example, the methyl groups on the pyrimidine ring resonate at δ 2.4–2.6 ppm .
  • X-ray crystallography : Confirms bond lengths (e.g., C–S bond: 1.759–1.795 Å) and dihedral angles (e.g., 91.9° between aromatic rings) .
  • Chromatography : TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and HPLC (≥95% purity) monitor reaction progress and purity .

Q. How does the compound’s solubility and stability influence experimental design?

  • Solubility : Soluble in DMSO, ethanol, and chloroform but insoluble in water. Pre-formulation studies recommend DMSO for biological assays .
  • Stability : Degrades under UV light and extreme pH (<3 or >10). Storage at 4°C in amber vials is advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : The sulfanyl and acetamide groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR). Molecular dynamics simulations (50 ns) assess binding stability .
  • ADMET prediction : Software like SwissADME estimates moderate bioavailability (LogP ≈ 2.8) and cytochrome P450 inhibition .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Conflicting IC50 values (e.g., 10 µM vs. 25 µM in cancer cell lines) may arise from assay conditions. Standardized protocols (e.g., MTT assay at 48 hours, 5% CO2) improve reproducibility .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., nitro group reduction) that alter activity .

Q. How can structural modifications enhance selectivity in enzyme inhibition?

  • SAR studies :
    • Pyrimidine ring : Methyl groups at C4/C6 improve steric hindrance, reducing off-target effects .
    • Sulfanyl linker : Replacing sulfur with selenium increases redox activity but may lower solubility .
    • Nitro group : Substitution with methoxy enhances electron density, altering binding kinetics .

Q. What methodologies elucidate the compound’s crystallographic packing and supramolecular interactions?

  • X-ray diffraction : Monoclinic P21/c space group with Z = 8. Hydrogen bonds (N–H⋯N, 2.1–2.3 Å) stabilize the lattice .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H-bonding, 60% van der Waals) .

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